Oxetan-3-ylmethyl methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

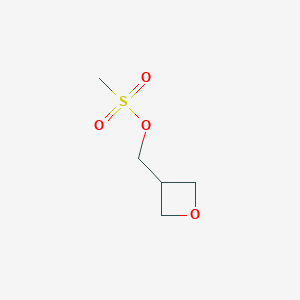

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxetan-3-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-10(6,7)9-4-5-2-8-3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNNGVASRCMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1COC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Oxetan 3 Ylmethyl Methanesulfonate in Contemporary Chemical Research

Significance of Oxetane (B1205548) Scaffolds in Modern Molecular Design

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in modern molecular design, primarily due to its distinctive structural and electronic properties. acs.org Its incorporation into molecular structures can significantly influence a compound's physicochemical characteristics, often leading to improved pharmacological profiles in drug discovery. google.com

One of the key advantages of the oxetane scaffold is its ability to act as a bioisostere for commonly used functional groups, such as gem-dimethyl and carbonyl groups. This substitution can lead to enhanced aqueous solubility, improved metabolic stability, and altered lipophilicity, all of which are critical parameters in the development of new therapeutic agents. acs.orggoogle.com The strained nature of the four-membered ring also imparts a degree of conformational rigidity, which can be advantageous for optimizing binding interactions with biological targets. acs.org

Furthermore, the polar nature of the oxetane ring can facilitate the formation of hydrogen bonds, which are crucial for molecular recognition processes. The introduction of an oxetane moiety can also modulate the basicity of nearby functional groups, a property that is often exploited in the fine-tuning of a drug candidate's pharmacokinetic properties. acs.org The growing body of research in this area underscores the expanding role of oxetane scaffolds as valuable tools for medicinal chemists in the design of next-generation pharmaceuticals.

Role of Oxetan-3-ylmethyl Methanesulfonate (B1217627) as a Versatile Synthetic Intermediate

Oxetan-3-ylmethyl methanesulfonate, a derivative of oxetane-3-methanol, serves as a highly versatile and valuable intermediate in organic synthesis. Its utility stems from the presence of the methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions. researchgate.net This reactivity allows for the facile introduction of the oxetan-3-ylmethyl moiety into a wide variety of molecular frameworks.

The synthesis of this compound is typically achieved through the reaction of oxetan-3-ylmethanol (B38632) with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534). This straightforward and efficient procedure makes the intermediate readily accessible for further synthetic transformations.

The primary application of this compound lies in its reaction with a diverse range of nucleophiles. Amines, thiols, phenols, and other nucleophilic species can readily displace the mesylate group to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. researchgate.net This reactivity provides a powerful and flexible method for the construction of more complex oxetane-containing molecules. The reaction conditions for these nucleophilic substitutions can often be controlled to favor either substitution at the methylene (B1212753) carbon or, under certain conditions, ring-opening of the oxetane, further expanding its synthetic utility.

The ability to easily incorporate the oxetane-3-ylmethyl group makes this intermediate particularly valuable in the synthesis of pharmaceutical and agrochemical candidates, where the presence of the oxetane ring can confer the beneficial properties discussed in the previous section.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 148430-81-3 | |

| Molecular Formula | C₅H₁₀O₄S | |

| Molecular Weight | 166.19 g/mol | |

| Boiling Point | Predicted: 308.9 ± 31.0 °C at 760 mmHg | researchgate.net |

| Physical Form | Colorless or white to yellow liquid or low melting solid | sigmaaldrich.com |

| Thermal Stability | Decomposes at temperatures >150°C | |

| Solubility | Stable in aprotic solvents (e.g., DMF, THF). Degrades in protic solvents (e.g., water, methanol). |

Synthetic Methodologies for Oxetan 3 Ylmethyl Methanesulfonate and Its Derivatives

Established Synthetic Routes to Oxetan-3-ylmethyl Methanesulfonate (B1217627)

The primary and most direct method for synthesizing oxetan-3-ylmethyl methanesulfonate involves a two-step process: the synthesis of the precursor, oxetane-3-ylmethanol, followed by its conversion to the final methanesulfonate product.

Precursor Synthesis and Functionalization

The key precursor for this compound is oxetane-3-ylmethanol. This intermediate is typically derived from oxetan-3-one, a commercially available and widely utilized building block. acs.org The synthesis of oxetan-3-one itself has been a subject of considerable research, with methods developed to produce it from precursors like dihydroxyacetone. acs.org One established route involves the monotosylation of a dihydroxyacetone ketal, followed by intramolecular cyclization and subsequent acidic cleavage to yield oxetan-3-one. acs.org

More recent and efficient methods for synthesizing oxetan-3-ones have been developed, such as a gold-catalyzed one-step synthesis from readily available propargylic alcohols. organic-chemistry.orgnih.gov This method offers a safe and efficient alternative to traditional multi-step syntheses that may involve hazardous reagents like diazo ketones. nih.gov

Once oxetan-3-one is obtained, it can be converted to various 3-substituted oxetanes. For the synthesis of oxetane-3-ylmethanol, a common strategy is the functionalization of oxetan-3-one. researchgate.net

Methanesulfonate Formation Reactions

The conversion of the alcohol group in oxetane-3-ylmethanol to a methanesulfonate (mesylate) group is a standard organic transformation. This reaction is crucial as the methanesulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.

The typical procedure involves reacting oxetane-3-ylmethanol with methanesulfonyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction is generally carried out at low temperatures (e.g., 0-5 °C) to minimize potential side reactions, including the opening of the strained oxetane (B1205548) ring. The product, this compound, is then purified using standard techniques like column chromatography.

The formation of methanesulfonate esters from alcohols and methanesulfonic acid is a well-understood process, though the direct use of methanesulfonic acid can require forcing conditions. wikipedia.orgpqri.org The use of methanesulfonyl chloride is generally preferred for its higher reactivity under milder conditions.

Advanced Synthetic Protocols and Innovations for Oxetane-Containing Building Blocks

The growing demand for oxetane-containing compounds in drug discovery has spurred the development of more advanced and efficient synthetic methods. These innovations focus on stereoselectivity, scalability, and the generation of diverse oxetane derivatives.

Stereoselective Synthesis Approaches for Oxetane Derivatives

The synthesis of chiral, enantioenriched oxetanes is of significant interest for the development of stereochemically defined drug candidates. Several stereoselective methods have been reported. One approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson etherification to form the oxetane ring. acs.org Another strategy utilizes the cyclodehydration of enantioenriched 1,3-diols, which can be prepared from the ring-opening of 2,3-epoxy alcohols. acs.org

Novel methods for the stereoselective synthesis of oxetane derivatives also include superbase-promoted rearrangement reactions of chiral oxirane derivatives. researchgate.net These advanced techniques allow for the preparation of optically active oxetane building blocks, which are crucial for investigating the structure-activity relationships of chiral drug molecules. researchgate.net

Scalable Production Methods for Oxetane Cores

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, particularly for strained ring systems like oxetanes. nih.gov Efforts have been made to develop scalable and robust synthetic protocols. For instance, a kilogram-scale synthesis of a functionalized oxetane has been reported, demonstrating the feasibility of producing these building blocks in larger quantities. nih.gov

Researchers have also focused on optimizing reaction conditions to improve yields and minimize the use of hazardous reagents. rsc.org Solid-phase synthesis has been explored as a method for preparing 3,3-disubstituted oxetanes, offering potential advantages in purification and automation. acs.org The development of continuous flow processes could further enhance the scalability and safety of oxetane synthesis.

Derivatization Strategies on the Oxetane Moiety

The versatility of the oxetane core allows for a wide range of derivatization strategies to create diverse libraries of compounds for drug screening. Oxetan-3-one serves as a key starting material for many of these transformations. acs.orgacs.org

Common derivatization reactions include:

Nucleophilic additions to the carbonyl group of oxetan-3-one: This allows for the introduction of various substituents at the 3-position.

Reductive amination of oxetan-3-one: A widely used method to introduce amino groups. acs.org

Wittig-type reactions: To form exocyclic double bonds which can be further functionalized. researchgate.net

Ring-opening reactions: The strained oxetane ring can be opened by various nucleophiles to generate functionalized acyclic compounds. core.ac.uk

Substitution reactions: The methanesulfonate group in compounds like this compound is an excellent leaving group, enabling the introduction of a wide array of nucleophiles.

Recent advancements include the development of modular routes to 3,3-disubstituted oxetanes via the derivatization of oxetanyl trichloroacetimidates, which is compatible with a broad range of nucleophiles. nih.govbeilstein-journals.org These strategies provide medicinal chemists with a powerful toolbox for creating novel oxetane-containing molecules with tailored properties. researchgate.net

Functional Group Interconversions on Hydroxymethyl-Substituted Oxetanes

The synthesis of oxetane-3-ylmethyl methanesulfonate and related derivatives often involves the strategic manipulation of functional groups on a pre-existing oxetane core, particularly from hydroxymethyl-substituted oxetanes. These starting materials serve as versatile platforms for a variety of chemical transformations.

The direct conversion of a primary alcohol, such as the hydroxymethyl group on the oxetane ring, to a methanesulfonate (mesylate) is a common and efficient functional group interconversion. The mesylation of hydroxymethyl-substituted oxetanes can be carried out smoothly under standard conditions. chemrxiv.org This reaction typically involves treating the corresponding alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) in a solvent such as dichloromethane (B109758) (CH2Cl2), often at a reduced temperature of 0 °C. chemrxiv.org This process effectively transforms the hydroxyl group into a highly effective leaving group (mesylate), paving the way for subsequent nucleophilic substitution reactions. chemrxiv.org

Beyond mesylation, other functional group interconversions on hydroxymethyl-substituted oxetanes have been explored to generate diverse oxetane-based building blocks. chemrxiv.org For instance, the oxidation of the hydroxymethyl group can lead to the formation of either oxetane-3-carbaldehydes or oxetane-3-carboxylic acids, depending on the reagents and conditions employed. chemrxiv.org The oxidation to aldehydes has been successfully achieved using reagents like the Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC). chemrxiv.org The choice of oxidant can be substrate-specific; DMP is often preferred when other sensitive functional groups, such as a Boc-protected amine, are present. chemrxiv.org

Conversely, the reduction of related ester functionalities to hydroxymethyl groups is also a key transformation. chemrxiv.org Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) have been used successfully for this purpose, expanding the toolkit for manipulating oxetane substitution. chemrxiv.org These interconversions are crucial as they allow for the strategic modification of the oxetane scaffold, enabling the synthesis of a wide array of derivatives. chemrxiv.org

Table 1: Selected Functional Group Interconversions on Hydroxymethyl-Substituted Oxetanes

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| Hydroxymethyl-substituted oxetane | MsCl, Et3N, CH2Cl2, 0 °C | Corresponding oxetanylmethyl methanesulfonate |

| Hydroxymethyl-substituted oxetane | Dess-Martin periodinane (DMP) | Corresponding oxetane-3-carbaldehyde |

| Hydroxymethyl-substituted oxetane | Pyridinium chlorochromate (PCC) | Corresponding oxetane-3-carbaldehyde |

Introduction of Diverse Substituents to the Oxetane Ring System

The introduction of a wide range of chemical groups onto the oxetane ring is a cornerstone of its application in medicinal chemistry and materials science. chemrxiv.orgmdpi.com Methodologies can be broadly categorized into the functionalization of a pre-formed oxetane ring and the construction of the ring from already substituted precursors.

A primary route for diversification relies on the nucleophilic substitution of activated hydroxymethyl groups, such as the aforementioned this compound. chemrxiv.org The mesylate group is an excellent leaving group, facilitating reactions with various nucleophiles to introduce new functionalities. chemrxiv.org For example, substitution of the mesylate with sodium azide (B81097) (NaN3) has been used to synthesize azido-substituted oxetanes. chemrxiv.org However, this reaction can be temperature-sensitive, with the potential for undesired cyclization products at higher temperatures. chemrxiv.org In cases where direct substitution of the mesylate is problematic, a two-step sequence involving conversion to a bromide followed by substitution with the azide has proven effective. chemrxiv.org This strategy provides access to valuable amine precursors and other nitrogen-containing derivatives. chemrxiv.org

Another powerful strategy for introducing substituents is through the derivatization of oxetan-3-one. beilstein-journals.orgnih.gov Oxetan-3-one is a versatile building block that can undergo a multitude of reactions at the carbonyl group, allowing for the installation of diverse substituents at the 3-position of the ring. beilstein-journals.orgnih.govnih.gov A practical, one-step synthesis of oxetan-3-ones from readily available propargylic alcohols has been developed using gold catalysis, which avoids the use of hazardous diazo ketones. nih.gov

Furthermore, substituted oxetanes can be constructed through cyclization reactions of appropriately functionalized acyclic precursors. The intramolecular Williamson etherification is a classic and widely used method. mdpi.comacs.org This approach typically starts with a 1,3-diol, which is selectively functionalized to install a good leaving group (like a tosylate or mesylate) at one end and a hydroxyl group at the other. acs.org Subsequent treatment with a base promotes intramolecular cyclization to form the oxetane ring. mdpi.comacs.org This method has been successfully applied to generate 3,3-disubstituted oxetanes from substituted dimethyl malonates after a sequence of reduction, tosylation, and base-mediated cyclization. acs.org

Table 2: Methods for Introducing Substituents to the Oxetane Ring

| Method | Precursor | Key Reagents/Steps | Resulting Structure |

|---|---|---|---|

| Nucleophilic Substitution | This compound | Sodium azide (NaN3) | Azidomethyl-substituted oxetane |

| Derivatization of Carbonyl | Oxetan-3-one | Various nucleophiles | 3-substituted oxetanes |

| Gold-Catalyzed Cyclization | Propargylic alcohols | Gold catalyst, oxidant | Oxetan-3-ones |

Reactivity and Mechanistic Investigations of Oxetan 3 Ylmethyl Methanesulfonate

Ring-Opening Reactions of the Oxetane (B1205548) Core

The significant ring strain of the oxetane core, estimated at approximately 25.5 kcal/mol, is a primary driving force for its reactivity. beilstein-journals.org This strain, comparable to that of an oxirane (epoxide), facilitates ring-opening reactions when subjected to various reagents and conditions. beilstein-journals.org

The oxetane ring in Oxetan-3-ylmethyl methanesulfonate (B1217627) is susceptible to cleavage by a range of nucleophiles. These reactions typically proceed via a nucleophilic substitution (S_N2) mechanism. researchgate.net Strong nucleophiles generally attack the less sterically hindered carbon atoms adjacent to the ring oxygen. magtech.com.cn The reaction can be initiated under acidic, basic, or neutral conditions, leading to a variety of functionalized products.

Under acidic conditions, the ring oxygen is protonated, which activates the ring for attack by even weak nucleophiles. magtech.com.cn This acid-catalyzed opening often leads to the formation of 1,3-diol derivatives after hydrolysis. acs.org In the presence of various nucleophiles, a diverse array of products can be synthesized. For instance, amines, thiols, and alkoxides can be employed to generate the corresponding amino alcohols, thioethers, and ethers.

The table below summarizes common nucleophilic ring-opening reactions.

| Nucleophile | Reagent Example | Product Type |

| Azide (B81097) | Sodium Azide | Azido-alcohols |

| Thiocyanate | Potassium Thiocyanate | Thiocyanato-alcohols |

| Alkoxide | Sodium Methoxide | Ether-alcohols |

| Amines | Various Amines | Amino-alcohols |

| Cyanide | Trimethylsilyl Cyanide (TMSCN) | Cyano-alcohols |

This table illustrates the versatility of the oxetane ring in forming various functional groups through nucleophilic attack.

The methanesulfonate (mesylate) group attached to the exocyclic methylene (B1212753) carbon is a highly effective leaving group. Its presence is crucial for facilitating nucleophilic substitution reactions at this position. This allows for a dual mode of reactivity for the molecule: nucleophiles can either attack the exocyclic carbon, displacing the mesylate, or they can attack one of the ring carbons, leading to ring-opening.

The competition between these two pathways is influenced by reaction conditions and the nature of the nucleophile. The mesylate group's strong electron-withdrawing nature enhances the electrophilicity of the exocyclic carbon, promoting substitution reactions. However, the inherent strain of the oxetane ring always makes ring-opening a competing and viable pathway, especially under harsh conditions or with specific types of nucleophiles. acs.org Compared to other sulfonate esters like tosylates, mesylates offer a good balance of reactivity and stability.

Stability Profile Under Varied Reaction Conditions

The stability of Oxetan-3-ylmethyl methanesulfonate is highly dependent on the chemical environment. While the oxetane motif can be more stable than commonly perceived, particularly when substituted, its inherent strain and the presence of the mesylate group define its tolerance limits. nih.gov

The compound exhibits limited stability in both acidic and basic aqueous environments. Acidic conditions tend to promote the ring-opening of the oxetane core, whereas basic conditions can lead to the cleavage of the methanesulfonate group. The stability is optimal in anhydrous, neutral solvents.

A summary of the compound's stability under different pH conditions is provided below.

| Condition | pH Range | Primary Reaction Pathway | Consequence |

| Acidic | pH < 3 | Accelerated Ring-Opening | Degradation to diol derivatives |

| Neutral (Aqueous) | pH ~7.4 | Hydrolysis | Rapid degradation (t½ < 1 hr at 25°C) |

| Basic | pH > 10 | Sulfonate Group Cleavage | Loss of the leaving group |

This table outlines the compound's susceptibility to degradation under aqueous acidic and basic conditions, highlighting the importance of controlled reaction environments.

The stability of the oxetane ring itself is often dictated by its substitution pattern; 3,3-disubstituted oxetanes are generally the most stable due to steric hindrance that blocks the pathway for nucleophilic attack. nih.gov

The oxetane core generally demonstrates considerable tolerance towards a range of common oxidation and reduction conditions used in organic synthesis. chemrxiv.org While specific data for this compound is not extensively detailed, the general stability of the 3,3-disubstituted oxetane framework, a related structure, has been studied. This framework is stable under conditions for Swern and Dess-Martin oxidations, as well as reductions using sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemrxiv.org This suggests that the oxetane ring in this compound is likely to remain intact during many standard redox transformations, provided that the reagents are compatible with the mesylate group.

Mechanistic Studies of Associated Chemical Transformations

Mechanistic investigations reveal that the reactions of this compound are governed by the interplay of ring strain and the electronic properties of the methanesulfonate leaving group. For ring-opening reactions, the mechanism typically involves a nucleophilic attack on one of the electrophilic ring carbons. researchgate.net In the absence of an acid catalyst, strong nucleophiles attack the less substituted C2 or C4 carbons in an S_N2 fashion. magtech.com.cn

Under acid catalysis, the mechanism is altered. The oxetane oxygen is first protonated, forming a highly reactive oxonium ion intermediate. This activation allows weaker nucleophiles to attack the ring. The regioselectivity of this attack is controlled by a balance of steric and electronic effects, often favoring attack at the more substituted carbon if it can better stabilize a partial positive charge. magtech.com.cn

For substitutions at the exocyclic carbon, the transformation follows a standard S_N2 pathway, where the incoming nucleophile displaces the mesylate anion. The efficiency of this reaction is high due to the excellent leaving group ability of methanesulfonate. chemrxiv.org

Palladium-Catalyzed Reactions Involving Oxetane Intermediates

While direct palladium-catalyzed reactions of this compound are not extensively documented, the reactivity of structurally similar 3-substituted oxetanes in the presence of palladium catalysts provides significant insight into its potential transformations. The primary mode of reactivity involves the activation of the C-O bond of the oxetane ring or the C-O bond of the mesylate group, leading to various synthetic outcomes.

One of the most prominent palladium-catalyzed reactions applicable to such systems is the Tsuji-Trost allylic substitution. wikipedia.org In a general sense, a palladium(0) catalyst can coordinate to an allylic system containing a leaving group, leading to the formation of a π-allylpalladium complex. wikipedia.org Although this compound itself is not an allylic substrate, related vinyl-substituted oxetanes can undergo such reactions. For instance, the palladium-catalyzed allylic substitution of oximes with allylic carbonates proceeds via a π-allylpalladium complex, demonstrating the versatility of this methodology. nih.gov

Furthermore, palladium catalysis can be employed for the ring-opening of strained oxetane rings. While Lewis acids are more commonly used for this purpose, palladium-catalyzed hydrogenolysis reactions of unsymmetrical oxetanes have been reported to occur at the sterically hindered oxygen-adjacent carbon atom. magtech.com.cn This suggests that under specific conditions, the oxetane ring of this compound could be susceptible to palladium-mediated cleavage.

A key consideration in palladium-catalyzed reactions is the nature of the ligand attached to the palladium center. The choice of ligand can significantly influence the reaction's chemoselectivity, regioselectivity, and stereoselectivity. For example, in the palladium-catalyzed allylic substitution of bifunctional substrates, the reaction can be steered towards allylic substitution, Suzuki-Miyaura cross-coupling, or elimination to form allenes by carefully selecting the phosphine (B1218219) ligand and reaction conditions. nih.gov

The table below summarizes representative palladium-catalyzed reactions involving oxetane or structurally related intermediates, highlighting the diversity of transformations possible.

| Reaction Type | Substrate | Catalyst/Reagents | Product | Key Features | Reference |

| Allylic Substitution | Oxime and Allylic Carbonate | Pd(PPh₃)₄ | O-allylated oxime ether | Selective O-allylation over N-allylation. | nih.gov |

| Decarboxylative Asymmetric Allylic Alkylation | Thietane 1,1-dioxide | Palladium catalyst | α-sulfonyl tetrasubstituted stereogenic center | High enantioselectivity from racemic starting material. | acs.orgnih.gov |

| Cross-Coupling | Heterocyclic silanolates and aryl halides | Pd₂(dba)₃·CHCl₃ | Aryl-substituted heterocycles | Mild reaction conditions. | nih.gov |

| Remote Ring Opening | Cyclopropanols | Palladium catalyst | Ring-opened products | Heck-type reaction pathway. | thieme-connect.de |

| Chemoselective Reactions | 2-B(pin)-substituted allylic acetates | Palladium phosphine catalysts | Allylic substitution, Suzuki-Miyaura, or allene (B1206475) products | Control of chemoselectivity through catalyst and reagent choice. | nih.gov |

This table presents a selection of palladium-catalyzed reactions involving strained rings or allylic systems, illustrating the potential reactivity pathways for oxetane-containing molecules.

Given the presence of a good leaving group (mesylate) on a primary carbon, this compound is a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Heck reactions, with appropriate coupling partners. The mechanism would likely involve oxidative addition of the C-OMs bond to a Pd(0) species, followed by transmetalation and reductive elimination to form a new carbon-carbon bond at the 3-position of the oxetane ring.

Intramolecular Cyclization Mechanisms for Oxetane Formation

The synthesis of the oxetane ring, the core structure of this compound, is most commonly achieved through intramolecular cyclization, specifically the Williamson ether synthesis. acs.orgmasterorganicchemistry.commagtech.com.cn This method involves the formation of a C-O bond through an SN2 reaction, where an alkoxide nucleophile displaces a leaving group within the same molecule. masterorganicchemistry.comwikipedia.org

The typical precursor for the synthesis of 3-substituted oxetanes, including the parent structure of this compound, is a 1,3-diol. acs.orgresearchgate.net The synthetic strategy involves the selective activation of one of the hydroxyl groups by converting it into a good leaving group, such as a tosylate or a mesylate. beilstein-journals.orgacs.org The remaining hydroxyl group is then deprotonated with a base to form an alkoxide, which subsequently attacks the carbon bearing the leaving group, leading to the formation of the four-membered oxetane ring. acs.orgmasterorganicchemistry.com

The efficiency of this intramolecular cyclization is influenced by several factors, including the nature of the leaving group, the choice of base and solvent, and the stereochemistry of the starting 1,3-diol. beilstein-journals.orgacs.org Mesylates and tosylates are excellent leaving groups for this transformation. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed to facilitate the deprotonation of the alcohol without competing in the substitution reaction. acs.orgnih.gov

The mechanism of the intramolecular Williamson ether synthesis for the formation of an oxetane ring from a 1,3-diol is depicted below:

Selective Activation: One of the primary hydroxyl groups of a 1,3-diol is selectively converted into a good leaving group (e.g., mesylate) by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine (B128534).

Deprotonation: The remaining hydroxyl group is deprotonated by a strong base (e.g., NaH) to form an alkoxide.

Intramolecular SN2 Attack: The resulting alkoxide nucleophilically attacks the carbon atom bearing the mesylate group, displacing it and forming the strained four-membered oxetane ring.

The table below provides examples of intramolecular cyclization reactions to form oxetanes from 1,3-diol precursors.

| Starting Material | Reagents | Product | Yield (%) | Key Features | Reference |

| syn-1,3-Diol | 1. AcBr; 2. DIBAL-H; 3. NaH | anti-2,4-Disubstituted Oxetane | - | Stereocontrolled synthesis with inversion of stereochemistry. | acs.org |

| anti-1,3-Diol | 1. AcBr; 2. DIBAL-H; 3. NaH | syn-2,4-Disubstituted Oxetane | - | Stereocontrolled synthesis with inversion of stereochemistry. | acs.org |

| 1,3-Diol | TsCl, BuLi | Disubstituted Oxetane | - | One-pot synthesis from the diol. | acs.org |

| Substituted Dimethyl Malonate | 1. Reduction; 2. TsCl, Base | 3,3-Disubstituted Oxetane | 59-87 | Multi-step synthesis tolerating various substituents. | acs.org |

| Diol | Appel reaction (I₂), Base | Oxetane | 78-82 | One-pot conversion of diol to oxetane via an intermediate iodide. | acs.org |

This table showcases various approaches to oxetane synthesis via intramolecular Williamson etherification, highlighting the versatility and efficiency of this method.

The formation of the oxetane ring via intramolecular cyclization is a kinetically controlled process. While the formation of five- and six-membered rings is generally more thermodynamically favorable, the 4-exo-tet cyclization to form the oxetane can be achieved under appropriate conditions, particularly with the use of a highly reactive leaving group and a strong base. acs.orgnih.gov Competing side reactions, such as intermolecular etherification or elimination, can be minimized by using high dilution conditions to favor the intramolecular pathway.

Applications of Oxetan 3 Ylmethyl Methanesulfonate in Chemical Synthesis

Oxetan-3-ylmethyl Methanesulfonate (B1217627) as a Key Building Block for Complex Molecules

The unique structure of Oxetan-3-ylmethyl methanesulfonate, combining the desirable physicochemical properties of the oxetane (B1205548) ring with the reactivity of the methanesulfonate ester, establishes it as a crucial reagent for constructing intricate molecular architectures. myskinrecipes.comresearchgate.net Its application facilitates the incorporation of the sp³-rich, polar oxetane moiety, which is increasingly sought after in modern chemistry. acs.orgenamine.net

The primary role of this compound is to serve as an electrophilic partner in reactions with various nucleophiles. The methanesulfonate portion readily departs upon attack by a nucleophile, allowing the oxetan-3-ylmethyl group to be appended to diverse molecular frameworks. This process is fundamental in pharmaceutical and agrochemical research for installing the oxetane ring as a pendant motif. myskinrecipes.comacs.org The strain within the four-membered ring facilitates reactions, including ring-opening, rearrangements, and ring expansions, further broadening its utility in creating complex molecules. acs.org This reactivity has been exploited in the synthesis of novel compounds where the oxetane unit is grafted onto existing structures to enhance their properties. researchgate.net For instance, researchers have developed methods for the synthesis of 3,3-disubstituted oxetanes, demonstrating the robustness and versatility of such building blocks in over 30 different types of chemical transformations, including alkylation and nucleophilic substitution. chemrxiv.org

A significant application of oxetane building blocks, including derivatives of this compound, is in the synthesis of spirocycles—molecules containing two rings connected by a single shared atom. These structures are of great interest in medicinal chemistry due to their rigid, three-dimensional nature. nih.gov Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have been proposed as valuable alternatives to common fragments like morpholine. nih.govnih.gov

Research has demonstrated the synthesis of novel spirocyclic systems by leveraging oxetane chemistry. In one example, spirocyclic oxetanes were converted into o-cycloalkylaminoacetanilides, which then underwent oxidative cyclization to form complex, fused benzimidazole (B57391) systems. nih.govresearchgate.net Another approach involves the copper-catalyzed, four-component cascade reaction of an amino alcohol, 3-oxetanone (B52913) (a precursor to the title compound), formaldehyde, and an alkyne to produce diverse 3-oxetanone-derived spirooxazolidines. mdpi.com These synthetic strategies highlight the role of oxetane intermediates in accessing creative and complex spirocyclic scaffolds. mdpi.com

| Spirocycle Class | Synthetic Precursor/Method | Resulting Scaffold Example | Reference(s) |

| Spiro-fused Benzimidazoles | Oxidative cyclization of spirocyclic oxetane-substituted anilines | 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] | nih.gov, researchgate.net |

| Spirooxazolidines | Copper-catalyzed four-component reaction with 3-oxetanone | N-propargyl spirooxazolidines | mdpi.com |

| General Oxa-spirocycles | Iodocyclization | Oxa-spirocyclic analogues of terazosin | rsc.org |

Utility in Medicinal Chemistry Molecular Design

The oxetane ring has transitioned from a chemical curiosity to a valuable motif in contemporary drug discovery. nih.govacs.org Its incorporation, often facilitated by reagents like this compound, can profoundly influence the biological and physicochemical properties of a drug candidate. acs.orgnih.gov

Modern drug discovery increasingly emphasizes the creation of molecules with greater three-dimensionality (3D) to improve binding selectivity and explore novel chemical space. illinois.edunih.gov The planar nature of many traditional fragment libraries is a recognized limitation. nih.gov Oxetane-containing fragments are valuable tools for addressing this challenge, providing non-planar structures with desirable properties for fragment-based drug discovery (FBDD). nih.govrsc.org

Researchers have developed platforms for the systematic elaboration of flat, 2D fragments into 3D lead-like compounds using rigid, sp³-rich bifunctional building blocks. chemrxiv.org The synthesis of 2-(aryl-sulfonyl)oxetanes, for example, yields designer 3D fragments that can be further functionalized. nih.govrsc.org This strategy of using pre-fabricated, 3D building blocks simplifies the synthesis of complex molecules, making this area of chemical space more accessible to researchers. illinois.eduillinois.edu

The incorporation of an oxetane moiety is a powerful strategy for fine-tuning the properties of a molecule to enhance its drug-like characteristics. acs.orgacs.org The electronegative oxygen atom within the strained four-membered ring imparts a strong inductive electron-withdrawing effect, which can significantly alter the local electronic environment. nih.gov

Key property modulations include:

Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl group with a more polar oxetane can dramatically increase aqueous solubility, in some cases by a factor of over 4000. researchgate.netnih.gov

Lipophilicity: The introduction of the polar oxetane ring generally leads to a reduction in lipophilicity (cLogP). acs.org

Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane ring can significantly decrease the basicity of nearby amine groups. Placing an oxetane alpha to an amine has been shown to reduce its pKa by as much as 2.7 units. nih.gov This is a critical tool for medicinal chemists to optimize compound absorption and reduce off-target effects like hERG channel inhibition. nih.gov

Metabolic Stability: The oxetane ring itself is generally more stable to metabolic degradation compared to motifs like gem-dimethyl groups or carbonyls. nih.govnih.gov

| Molecular Property | Effect of Oxetane Incorporation | Rationale | Reference(s) |

| Aqueous Solubility | Increased | Replacement of nonpolar groups with the polar oxetane ether | acs.org, researchgate.net, nih.gov |

| Lipophilicity (LogP/LogD) | Decreased | Introduction of a polar, hydrogen bond-accepting group | acs.org, acs.org |

| Amine Basicity (pKa) | Decreased | Strong σ-electron-withdrawing inductive effect of the oxetane ring | acs.org, nih.gov, nih.gov |

| Metabolic Stability | Often Increased | Blocks metabolically vulnerable positions; oxetane ring is robust | nih.gov, nih.gov |

| Conformational Preference | Altered | Can favor synclinal over antiplanar arrangements in aliphatic chains | researchgate.net, nih.gov |

Pioneering work by Carreira and others established the oxetane ring as a valuable bioisostere for common structural motifs in medicinal chemistry. nih.govacs.org A bioisostere is a substituent that can replace another while retaining the desired biological activity, often with improved properties.

gem-Dimethyl Group Replacement: The gem-dimethyl group is frequently used to block metabolically weak C-H bonds. However, it significantly increases a compound's lipophilicity. The oxetane ring has a similar molecular volume but is considerably more polar. acs.orgnih.gov Replacing a gem-dimethyl unit with an oxetane can therefore maintain the steric bulk needed for activity while improving solubility and metabolic stability. nih.govnih.gov

Carbonyl Group Replacement: The oxetane ring can also serve as a surrogate for a carbonyl group (C=O). Both motifs possess a similar spatial arrangement of oxygen lone pairs and can act as hydrogen bond acceptors. nih.gov However, carbonyls are often susceptible to enzymatic attack (e.g., hydrolysis of esters) or epimerization at the alpha-carbon. The oxetane ring is stable against these degradation pathways, offering a more robust alternative while preserving key binding interactions. acs.orgnih.gov

This strategic replacement has become a widely adopted tactic in drug design, leading to an "oxetane rush" in the medicinal chemistry community. nih.govacs.org

Synthesis of Biologically Relevant Oxetane Analogues

The incorporation of an oxetane ring into drug candidates is a widely used strategy in medicinal chemistry to enhance physicochemical properties such as aqueous solubility, metabolic stability, and binding affinity. acs.orgnih.gov this compound serves as a key electrophilic intermediate for introducing the oxetane-3-ylmethyl group into larger, biologically active scaffolds. The primary synthetic route involves the nucleophilic substitution of the methanesulfonate group, which acts as an efficient leaving group, by a nucleophile (such as an alcohol, amine, or thiol) present on a parent molecule.

This strategy allows for the modification of existing drug molecules to fine-tune their properties. For example, replacing a gem-dimethyl or carbonyl group with an oxetane can lead to improved drug-like characteristics, including reduced lipophilicity and altered basicity of nearby functional groups. nih.gov

Detailed Research Findings:

The utility of sulfonate esters like mesylates and tosylates as leaving groups in the formation of oxetane-containing bioactive molecules is well-documented. A notable example is in the synthesis of oxetanocin, a nucleoside analogue with antiviral properties. In a synthetic route to this molecule, an intramolecular Williamson etherification is used as the key step to form the oxetane ring. This reaction proceeds via a nucleophilic attack from a hydroxyl group onto a carbon bearing a sulfonate leaving group (a mesylate), demonstrating the effectiveness of this chemical transformation in building complex, biologically relevant oxetane structures. acs.org This same principle of nucleophilic displacement of a sulfonate ester is applied when using this compound to append the oxetane motif to other molecules.

Contributions to Energetic Materials Synthesis

The oxetane ring is a valuable component in the design of energetic materials, particularly for creating energetic binders through ring-opening polymerization. spirochem.com The ring's strain contributes to the energy release upon decomposition. This compound is a versatile precursor for synthesizing energetic oxetane monomers by enabling the attachment of high-energy functional groups.

The synthetic strategy involves the displacement of the methanesulfonate group by highly energetic nucleophiles, such as azide (B81097) ions or nitrogen-rich heterocycles like pyrazoles and tetrazoles. uni-muenchen.deresearchgate.net This reaction provides a straightforward method for producing oxetane derivatives functionalized with moieties that significantly increase the nitrogen content and heat of formation, which are critical parameters for energetic materials.

Detailed Research Findings:

A doctoral thesis on the synthesis of energetic materials provides a direct example of the application of this chemistry. uni-muenchen.de Researchers synthesized a complex energetic compound, (3-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)oxetan-3-yl)methyl methanesulfonate , by reacting the corresponding alcohol with methanesulfonyl chloride in the presence of triethylamine (B128534). uni-muenchen.de

The synthesis is detailed as follows:

Starting Material: (3-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)oxetan-3-yl)methanol

Reagents: Methane sulfonyl chloride (1.2 eq.), Triethylamine (2 eq.)

Solvent: Acetonitrile/DMF mixture

Conditions: 0 °C

In this process, the hydroxyl group of the starting material is converted into a methanesulfonate ester. uni-muenchen.de This resulting mesylate is itself a key intermediate, designed for subsequent reactions where it can be displaced to build even more complex energetic polymers or molecules. The work highlights the importance of the methanesulfonate group as a reactive handle in the multi-step synthesis of advanced, high-performance energetic materials based on the 4-amino-3,5-dinitropyrazole (LLM-116) scaffold. uni-muenchen.deresearchgate.netscispace.com

Relevance in Polymer and Advanced Materials Science through Oxetane Monomers

In materials science, oxetanes are primarily used as monomers in cationic ring-opening polymerization to produce polyethers. mdpi.com These polymers find applications in specialty coatings, adhesives, and elastomers. This compound is not typically the monomer itself but functions as a crucial intermediate for the synthesis of custom-designed oxetane monomers with specific functionalities.

By leveraging the reactivity of the mesylate group, various functional side chains can be attached to the oxetane core via nucleophilic substitution. This allows for the creation of a diverse library of monomers that can be polymerized to yield materials with tailored properties, such as altered surface energy, refractive index, or thermal stability.

Detailed Research Findings:

A key application of this synthetic strategy is in the creation of fluorinated polymers. Patents describe the preparation of mono-substituted fluorinated oxetane monomers by reacting aryl sulfonate derivatives of 3-hydroxymethyl-3-methyloxetane with fluorinated alkoxides. google.com This process is directly analogous to the reactivity of this compound.

The general reaction is as follows:

Intermediate: An oxetane with a hydroxymethyl side chain is converted to its sulfonate ester (e.g., tosylate or mesylate).

Nucleophilic Substitution: The sulfonate is reacted with a fluorinated alkoxide (Rf-O⁻ Na⁺). The alkoxide displaces the sulfonate leaving group to form a new oxetane monomer with a fluorinated ether side chain.

Polymerization: This new fluorinated oxetane monomer is then subjected to cationic ring-opening polymerization, often using a Lewis acid catalyst, to produce a polyether with fluorinated side chains. pcimag.commdpi.com

These resulting fluorinated polyethers are valuable advanced materials, exhibiting properties such as high hydrophobicity, low surface energy, and high thermal stability, making them suitable for applications like hydrophobic coatings and high-performance elastomers. pcimag.comresearchgate.net

Mentioned Compounds

Computational and Theoretical Studies of Oxetane Ring Systems

Conformational Analysis and Ring Strain

The four-membered oxetane (B1205548) ring is characterized by significant ring strain, which dictates its conformational preferences and chemical reactivity. Unlike its planar representation in 2D drawings, the oxetane ring is not perfectly flat.

Ring Puckering and Substituent Effects

Early electron diffraction studies suggested that the parent oxetane molecule is essentially planar but possesses a "puckering" vibration. illinois.edu However, X-ray analysis later confirmed that the ring adopts a slightly puckered conformation to alleviate some of the torsional strain from eclipsing interactions. illinois.edubeilstein-journals.org For the unsubstituted oxetane, a small puckering angle of 8.7° was calculated at 140 K. beilstein-journals.orgbeilstein-journals.org

The introduction of substituents onto the ring significantly influences this conformation. Substituents increase unfavorable eclipsing interactions, which leads to a more pronounced puckered structure. acs.org For instance, in the case of Oxetan-3-ylmethyl methanesulfonate (B1217627), the presence of the methanesulfonyloxymethyl group at the 3-position would be expected to increase the ring's pucker compared to the parent oxetane. utexas.edu This puckering affects the spatial orientation of the substituent and the accessibility of the ring atoms to reagents. In computational studies of paclitaxel, the oxetane ring is described as a "conformational lock," rigidly holding the larger structure in a specific bioactive conformation. acs.orgnih.gov

Bond Parameters and Ring Strain

The inherent strain of the oxetane ring is evident in its bond angles and lengths, which deviate from ideal tetrahedral geometry. beilstein-journals.org The strain energy of the parent oxetane is approximately 25.5 kcal/mol (107 kJ/mol), a value comparable to that of highly reactive epoxides. beilstein-journals.orgutexas.edu This high strain energy is a key driver of the ring-opening reactions that characterize oxetane chemistry.

| Parameter | Value |

|---|---|

| C-O Bond Length | 1.46 Å |

| C-C Bond Length | 1.53 Å |

| C-O-C Bond Angle | 90.2° |

| C-C-O Bond Angle | 92.0° |

| C-C-C Bond Angle | 84.8° |

| Puckering Angle | 8.7° |

| Ring Strain Energy | ~25.5 kcal/mol |

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are essential for elucidating the electronic properties of oxetanes and modeling their reaction mechanisms. These studies help explain the observed reactivity and predict the outcomes of chemical transformations.

The strained C–O–C bond angle in the oxetane ring exposes the lone pairs of the oxygen atom, making it a potent hydrogen-bond acceptor and a Lewis base. beilstein-journals.org Computationally, it has been shown that oxetanes can form more effective hydrogen bonds than other common cyclic ethers and even many carbonyl functional groups. acs.org

The primary reactivity of oxetanes stems from their inherent ring strain, which facilitates ring-opening reactions. For a compound like Oxetan-3-ylmethyl methanesulfonate, the methanesulfonate (mesylate) group is an excellent leaving group. This introduces a site of high reactivity. Computational models can be employed to study the energetics of competing reaction pathways:

Nucleophilic attack at the methylene (B1212753) carbon of the substituent, leading to displacement of the mesylate group while the oxetane ring remains intact.

Ring-opening reactions , where a nucleophile attacks one of the ring carbons (C2 or C4), promoted by a Lewis acid. The stability of the oxetane ring is often dependent on its substitution pattern; 3,3-disubstituted oxetanes are generally more stable as the substituents can sterically block the pathway for nucleophilic attack on the ring's C-O σ* antibonding orbital. nih.gov

Skeletal reorganization , which can be triggered under certain conditions, as has been modeled using DFT calculations for other substituted oxetanes. beilstein-journals.org

DFT calculations can map the potential energy surfaces for these different pathways, identifying transition states and intermediates to predict which products are kinetically and thermodynamically favored under specific reaction conditions.

Predictive Modeling for Synthetic Transformations and Molecular Interactions

Computational modeling has become an indispensable tool in modern organic synthesis and medicinal chemistry, particularly for complex or novel scaffolds like oxetanes.

Predicting Synthetic Outcomes

Predictive models are used to design and optimize synthetic routes to oxetane-containing molecules. For instance, the intramolecular Williamson etherification is a common method for forming the oxetane ring, often starting from a 1,3-diol derivative where one alcohol is converted into a good leaving group, such as a mesylate. acs.org A molecule like (3-chloro-3-methyloxetan-2-yl)methanol could be a precursor where computational models help predict the feasibility and stereochemical outcome of the cyclization to form a related oxetane.

Furthermore, computational modeling helps to understand and predict the outcomes of more complex reactions, such as photochemical cycloadditions (the Paternò-Büchi reaction) or C-H functionalization routes to build the oxetane ring. beilstein-journals.orgresearchgate.net For this compound, which is a versatile building block, predictive models can guide its transformation into more complex derivatives by simulating its reaction with various nucleophiles. nih.gov

Modeling Molecular Interactions in Drug Discovery

In medicinal chemistry, the oxetane motif is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties like solubility and metabolic stability. nih.gov Predictive modeling is crucial for understanding how this replacement affects a molecule's interaction with a biological target.

Molecular dynamics simulations and docking studies can predict:

Binding Affinity : How the oxetane's ability to act as a hydrogen-bond acceptor contributes to binding within a protein's active site. acs.org

Physicochemical Properties : How the introduction of the polar oxetane ring impacts properties like LogD and aqueous solubility, which can be predicted using quantitative structure-property relationship (QSPR) models. nih.gov

For a building block like this compound, these predictive models would be used to design novel compounds where the oxetane core is strategically placed to optimize both the pharmacokinetic profile and the binding interactions of a potential drug molecule.

Future Directions and Emerging Research Avenues in Oxetan 3 Ylmethyl Methanesulfonate Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of oxetane-containing compounds, while established, still presents considerable challenges, particularly in achieving specific substitution patterns efficiently and on a large scale. nih.gov The primary route to Oxetan-3-ylmethyl methanesulfonate (B1217627) involves the reaction of oxetan-3-ol (B104164) with methanesulfonyl chloride. However, future research is geared towards more sophisticated and streamlined synthetic strategies.

A significant challenge lies in accessing diverse, substituted oxetanes, which are precursors to a wide range of functionalized methanesulfonate derivatives. nih.gov Current methods can be linear and may not be ideal for the rapid creation of analog libraries needed for drug discovery. nih.gov To address this, researchers are exploring late-stage functionalization, where the oxetane (B1205548) ring is constructed or modified at a later step in a synthetic sequence. nih.gov

Innovations in catalysis are expected to play a pivotal role. For instance, silver-catalyzed C-H functionalization protocols are being developed to directly introduce complex groups onto the oxetane scaffold. doi.org Another promising area is the use of continuous flow reactors for the production of oxetane intermediates, which can enhance efficiency, safety, and scalability in industrial settings. The development of methods that allow for precise control over stereochemistry and the introduction of multiple substituents on the oxetane ring remains a high-priority target for synthetic chemists.

| Synthetic Approach | Description | Potential Advantages |

| Continuous Flow Synthesis | The reaction is carried out in a continuously flowing stream rather than in a batch. | Improved heat and mass transfer, enhanced safety, easier scalability, and higher yields. |

| Late-Stage Functionalization | The oxetane moiety is introduced or modified near the end of a complex molecule's synthesis. | Allows for rapid generation of diverse analogs from a common intermediate, bypassing the need for lengthy de novo syntheses. nih.gov |

| Photochemical Methods | Utilizes light to initiate reactions, such as the Paternò–Büchi reaction or triple cascade reactions. | Access to unique and complex polycyclic oxetane structures that are difficult to obtain through traditional thermal methods. beilstein-journals.org |

| Catalytic C-H Functionalization | Employs transition metal catalysts (e.g., silver) to directly convert C-H bonds on the oxetane ring into C-C or C-heteroatom bonds. | High atom economy and efficiency by avoiding the need for pre-functionalized starting materials. doi.org |

Exploration of New Reactivity Modes and Transformations

The chemical behavior of Oxetan-3-ylmethyl methanesulfonate is dominated by two primary reaction types: nucleophilic substitution, where the methanesulfonate group is displaced, and ring-opening reactions, driven by the inherent strain of the four-membered ring. The methanesulfonate (mesyl) group is an effective leaving group, facilitating these transformations.

Future research aims to move beyond these conventional pathways to uncover and harness more subtle and powerful reactivity modes. The high ring strain of the oxetane not only facilitates ring-opening but also influences the reactivity of adjacent functional groups. beilstein-journals.org For example, 2-alkylideneoxetanes, which can be synthesized from oxetane precursors, are highly reactive intermediates that readily undergo transformations like epoxidations and cycloadditions. beilstein-journals.org

The exploration of photochemical reactions is a particularly exciting frontier. Light-induced transformations, such as intramolecular hydrogen atom transfer or cycloadditions, can lead to the formation of complex, polycyclic structures that are inaccessible through conventional means. beilstein-journals.org Furthermore, researchers are investigating Lewis acid-catalyzed reactions that can activate the oxetane ring for transformations like Friedel-Crafts alkylations, allowing the direct connection of the oxetane unit to aromatic systems. doi.org Understanding how substituents on the oxetane ring influence its stability and reactivity is crucial; for instance, 3,3-disubstituted oxetanes exhibit a good balance of stability and reactivity, making them valuable in synthesis. doi.orgrsc.org

| Reaction Type | Description | Key Features |

| Nucleophilic Substitution | The methanesulfonate group is displaced by a nucleophile (e.g., amines, thiols). | A fundamental reaction for incorporating the oxetan-3-ylmethyl group into larger molecules. |

| Ring-Opening Reactions | The strained four-membered ring is opened by a nucleophile, often under acidic or basic conditions. | Leads to linear or branched products, providing access to different molecular scaffolds. acs.org |

| Photochemical Cycloadditions | Light-induced reactions, such as the Paternò–Büchi reaction, to form larger ring systems or complex bicyclic structures. | Enables the construction of unique molecular architectures. beilstein-journals.org |

| Lewis Acid-Catalyzed Alkylation | Activation of the oxetane C-O bond by a Lewis acid to generate a carbocation intermediate for reaction with nucleophiles like arenes. | Allows for direct C-C bond formation between the oxetane unit and aromatic rings. doi.org |

Advanced Applications in Targeted Molecular Construction for Diverse Fields

The primary application of this compound is as a versatile building block for introducing the oxetane motif into molecules, particularly in the pharmaceutical industry. The oxetane ring is not merely a passive spacer; it actively modulates the physicochemical properties of a molecule. It can enhance aqueous solubility, metabolic stability, and cell permeability while also influencing the basicity (pKa) of nearby functional groups. nih.govacs.org

In drug discovery, the three-dimensional and polar nature of the oxetane ring is highly sought after to create non-flat molecules, which often have better target selectivity and improved pharmacokinetic profiles. nih.gov For example, the oxetane moiety has been incorporated into kinase inhibitors like Crenolanib to enhance its properties and into antiviral candidates such as Ziresovir. Future work will focus on using this compound to build even more sophisticated therapeutic agents, including targeted protein degraders and molecular probes for studying biological pathways.

Beyond medicine, the unique properties of oxetanes are finding applications in materials science. Azido-functionalized oxetanes, for instance, are being explored as components of energetic materials and polymer binders. doi.org The ability of the oxetane ring to undergo ring-opening polymerization makes it a candidate for creating novel polymers with unique thermal and mechanical properties. As synthetic methods become more advanced, the use of this compound is expected to expand into the development of specialty chemicals, agrochemicals, and advanced materials where precise molecular architecture is key to function.

| Field | Application of Oxetane Moiety | Example Compound/Area |

| Medicinal Chemistry | Improve solubility, metabolic stability, and target binding; act as a bioisostere for gem-dimethyl or carbonyl groups. nih.govacs.org | Crenolanib (cancer therapy), Ziresovir (antiviral). |

| Agrochemicals | Enhance metabolic stability and solubility of active ingredients. | General use as a building block. |

| Materials Science | Monomers for ring-opening polymerization to create novel polymers; components in energetic materials. doi.org | Azido oxetane polymers. doi.org |

| Specialty Chemicals | Serve as a key intermediate in the synthesis of fine and specialty chemicals with unique properties. | General synthetic intermediate. |

Q & A

Q. How is Oxetan-3-ylmethyl methanesulfonate synthesized, and what factors influence the reaction yield?

The synthesis typically involves the reaction of oxetan-3-ylmethanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions.

- Stoichiometric ratios : Excess methanesulfonyl chloride (1.2–1.5 equivalents) improves conversion. A reported yield of 24.3% highlights the need for optimization, particularly in purification steps like column chromatography .

Q. What are the key safety considerations when handling this compound?

- Personal protective equipment (PPE) : Use OSHA-compliant chemical goggles and nitrile gloves to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as methanesulfonates are potential mutagens .

- Waste disposal : Segregate contaminated materials and follow institutional protocols for sulfonate waste .

Q. What spectroscopic methods characterize this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks for the oxetane ring (δ ~4.5–4.8 ppm for protons; δ ~75–85 ppm for carbons) and methanesulfonyl group (δ ~3.0 ppm for CH3SO3) confirm structure .

- HRMS : Accurate mass analysis (e.g., [M+H]<sup>+</sup> at m/z 437.1449) validates molecular formula .

Advanced Research Questions

Q. What analytical techniques detect trace alkyl methanesulfonate impurities in APIs?

A validated LC/MS/MS method with a Zorbax SB C18 column and ESI-MRM mode achieves limits of detection (LOD) and quantification (LOQ) of 0.3 µg/g and 0.4 µg/g, respectively. Key parameters:

Q. How does the oxetane ring influence reactivity in nucleophilic substitutions?

The oxetane’s strained three-membered ring increases electrophilicity at the methylene carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or alcohols). However, steric hindrance from the oxetane can reduce reaction rates compared to linear sulfonates. Computational studies (e.g., DFT) model these electronic effects .

Q. What strategies optimize purification of this compound for pharmaceutical use?

Q. How do storage conditions affect the stability of this compound?

Q. What mutagenic risks are associated with methanesulfonate derivatives?

Ethyl methanesulfonate (EMS) is a known mutagen and carcinogen (IARC Class 2A). While data specific to this compound are limited, structural analogs suggest similar risks. Mitigation includes:

Q. How is this compound utilized in multi-step syntheses?

It serves as a versatile alkylating agent in:

Q. What computational models predict the reactivity of this compound?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model transition states in nucleophilic substitutions. Software like Gaussian or ORCA evaluates steric maps and Fukui indices to predict reaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.